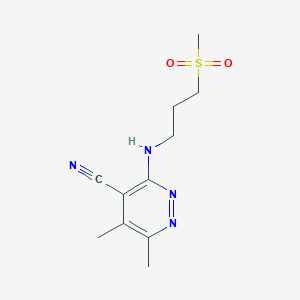![molecular formula C16H22N4 B7588513 N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine, also known as EAI045, is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells. It belongs to the class of quinazoline-based compounds and has been extensively studied for its potential in cancer therapy.
Wirkmechanismus
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine works by binding to the EGFR kinase domain and inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for the growth and survival of cancer cells. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been shown to be highly selective for mutant EGFR and does not affect the activity of wild-type EGFR.
Biochemical and Physiological Effects:
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been shown to have a potent inhibitory effect on the growth of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine is its high selectivity for mutant EGFR, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine. One of the directions is to develop more potent and selective inhibitors of mutant EGFR. Another direction is to investigate the potential of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine in combination therapy with other anticancer drugs. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine in vivo.
Synthesemethoden
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 4-chloroquinazoline with 1-ethylpiperidine in the presence of a base to form the intermediate product, which is then further reacted with methyl iodide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells in various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine works by targeting the oncogenic EGFR (epidermal growth factor receptor) mutations that are responsible for the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-20-9-7-13(8-10-20)11-17-16-14-5-3-4-6-15(14)18-12-19-16/h3-6,12-13H,2,7-11H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINWRWXVSMGBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CNC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![2-Methyl-3-[methyl-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]amino]propanoic acid](/img/structure/B7588435.png)
![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)
![3-[(5-Bromothiophene-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588440.png)
![(E)-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B7588447.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588455.png)

![4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)



![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)